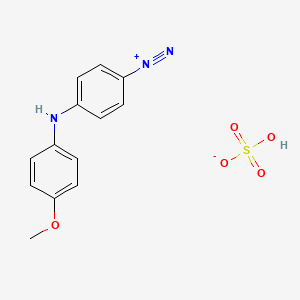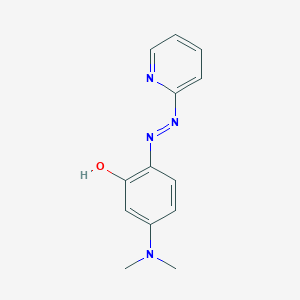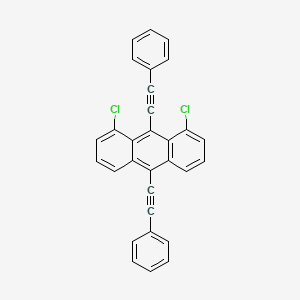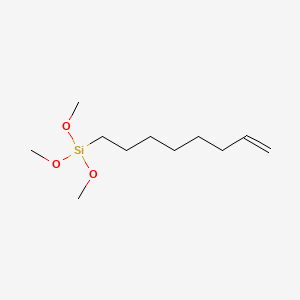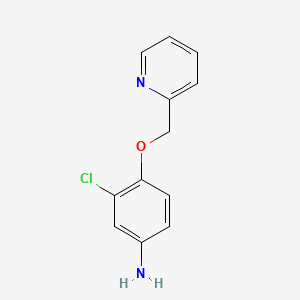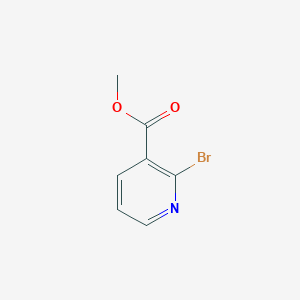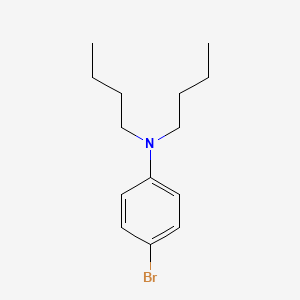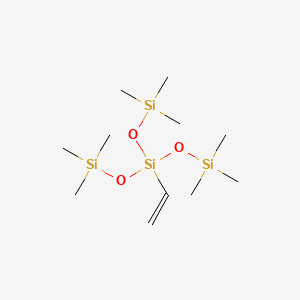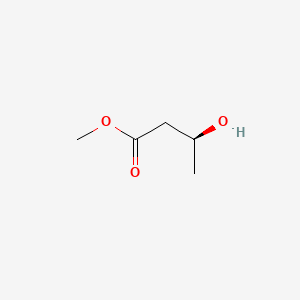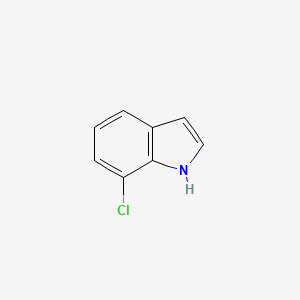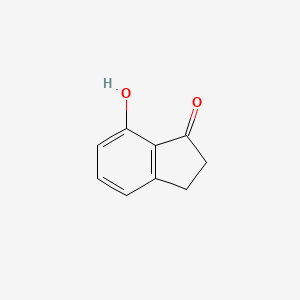
7-Hidroxi-1-indanona
Descripción general
Descripción
7-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the seventh position of the indanone ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
7-Hydroxy-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing drugs for treating neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
It’s known that indanone derivatives have a broad range of biological activity
Mode of Action
It’s known that 7-Hydroxy-1-indanone is used as a reactant for excited-state intramolecular proton transfer (ESIPT) . This suggests that it may interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
Indanone derivatives are known to be involved in a variety of biological activities , suggesting that they may affect multiple pathways.
Result of Action
It’s known that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone .
Action Environment
It’s known that 7-hydroxy-1-indanone is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenols followed by cyclization can yield 7-Hydroxy-1-indanone. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods: In industrial settings, the production of 7-Hydroxy-1-indanone often involves the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These methods are preferred due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxyindanols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, often using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .
Comparación Con Compuestos Similares
6-Hydroxy-1-indanone: Similar in structure but differs in the position of the hydroxyl group.
5-Hydroxy-1-indanone: Another isomer with the hydroxyl group at the fifth position.
4-Hydroxy-1-indanone: Hydroxyl group at the fourth position.
Uniqueness: 7-Hydroxy-1-indanone is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for the formation of strong intramolecular hydrogen bonds, enhancing its stability and making it more thermodynamically favorable compared to its isomers .
Propiedades
IUPAC Name |
7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMZPBSZKCDKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989834 | |
| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-35-0 | |
| Record name | 6968-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Hydroxy-1-indanone's photochemistry unique?
A1: 7-Hydroxy-1-indanone exhibits a phenomenon called excited-state intramolecular proton transfer (ESIPT). [] This process involves a rapid transfer of a proton from the hydroxyl group to the carbonyl group when the molecule is in its excited state. This results in the formation of a tautomer that emits fluorescence at a longer wavelength compared to the initial molecule. This dual emission characteristic, alongside the rapid and efficient nature of ESIPT in 7-Hydroxy-1-indanone, makes it an attractive subject for further study.
Q2: How does the position of the hydroxyl group influence the stability of 1-indanone derivatives?
A2: Research comparing 6-hydroxy-1-indanone and 7-hydroxy-1-indanone shows that the position of the hydroxyl group significantly impacts the molecule's stability. Experimental and computational studies reveal that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase. [] This increased stability is attributed to the formation of a strong intramolecular hydrogen bond in 7-hydroxy-1-indanone, which is absent in the 6-isomer.
Q3: Can the ESIPT process in 7-Hydroxy-1-indanone be manipulated for practical applications?
A3: Yes, research indicates that chemical modifications to the 7-Hydroxy-1-indanone structure can fine-tune its ESIPT energetics and emission properties. For instance, fusing benzene or naphthalene rings to the C(2)-C(3) positions of 7-Hydroxy-1-indanone can alter the ESIPT equilibrium and consequently, the color of the emitted light. [] This strategy has shown promise in achieving white light generation from a single ESIPT system, with potential applications in organic light-emitting diodes (OLEDs).
Q4: What computational methods have been employed to study ESIPT in 7-Hydroxy-1-indanone?
A4: Various computational chemistry techniques have been utilized to investigate the ESIPT process in 7-Hydroxy-1-indanone and related compounds. These include high-level ab initio calculations, CASSCF, CASPT2, and time-dependent density functional theory (TDDFT). [, , ] These methods provide valuable insights into the potential energy surfaces of the ground and excited states, aiding in the understanding of the proton transfer mechanism and the factors influencing it.
Q5: Has 7-Hydroxy-1-indanone been explored for catalytic applications?
A5: While much of the research on 7-Hydroxy-1-indanone centers around its photochemical properties, some studies explore its use in ligand design for catalysis. For example, homoleptic zinc and magnesium complexes supported by constrained reduced Schiff base ligands derived from substituted 7-hydroxy-1-indanone have shown promising activity in the ring-opening polymerization of lactide. [] This demonstrates the potential of modifying and incorporating 7-Hydroxy-1-indanone into larger molecular frameworks for catalytic applications.
Q6: What are the environmental implications of using 7-Hydroxy-1-indanone?
A6: While 7-Hydroxy-1-indanone is a product of acenaphthene ozonation, a process relevant to environmental remediation of polyaromatic hydrocarbons, [] its own environmental impact and degradation pathways haven't been extensively studied. Further research is needed to understand its fate and effects in the environment, and to develop appropriate waste management and mitigation strategies for potential negative impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)

